(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with chlorine and fluorine atoms, as well as a phenyl group attached to a methanol moiety. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol typically involves the reaction of 3-chloro-4-fluorofuran with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the furan ring acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C, and may require a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major products include the corresponding alcohol or alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluorofuran-2-yl)methanol
- (3-Chloro-4-fluorofuran-2-yl)(methyl)methanol
- (3-Chloro-4-fluorofuran-2-yl)(phenyl)ethanol
Uniqueness
(3-Chloro-4-fluorofuran-2-yl)(phenyl)methanol is unique due to the presence of both chlorine and fluorine substituents on the furan ring, as well as the phenyl group attached to the methanol moiety. These structural features impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H8ClFO2 |
---|---|
Molecular Weight |
226.63 g/mol |
IUPAC Name |
(3-chloro-4-fluorofuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8ClFO2/c12-9-8(13)6-15-11(9)10(14)7-4-2-1-3-5-7/h1-6,10,14H |
InChI Key |
QQCKRABYVKUFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CO2)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.